molecular formula C19H14N2O5 B067810 Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate CAS No. 169038-53-3

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

货号 B067810
CAS 编号: 169038-53-3
分子量: 350.3 g/mol
InChI 键: VWWZWPCRIMWBSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate, also known as C-1311, is a synthetic compound that has gained attention in recent years due to its potential in treating cancer. C-1311 belongs to the indoloquinazoline family of compounds and has been found to exhibit significant anticancer activity in various cancer cell lines.

作用机制

The mechanism of action of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate binds to the DNA-topoisomerase II complex, leading to the formation of a stable complex that prevents the enzyme from functioning properly. This results in the accumulation of DNA damage and the induction of apoptosis in cancer cells.

生化和生理效应

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer activity, Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can contribute to the development of cancer and other diseases.

实验室实验的优点和局限性

One of the main advantages of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate.

未来方向

There are several future directions for the research on Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate. Another area of interest is the investigation of the potential synergistic effects of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate with other anticancer agents. In addition, further studies are needed to determine the optimal dosage and administration route for Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate in vivo. Finally, the potential of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders should be explored.
Conclusion:
In conclusion, Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is a promising candidate for cancer therapy due to its potent anticancer activity and minimal toxicity in normal cells. The synthesis method of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate is well-established, and its mechanism of action has been extensively studied. Further research is needed to determine the optimal dosage and administration route for Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate in vivo, as well as to explore its potential as a therapeutic agent for other diseases.

合成方法

The synthesis of Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate involves the reaction of 2-aminobenzamide with ethyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The resulting compound is then treated with sodium hydroxide and hydrochloric acid to obtain Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate in high yield. The purity of the compound is confirmed using various analytical techniques such as NMR and mass spectrometry.

科学研究应用

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines such as breast, lung, colon, prostate, and ovarian cancer. Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate has been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy.

属性

CAS 编号

169038-53-3

产品名称

Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

分子式

C19H14N2O5

分子量

350.3 g/mol

IUPAC 名称

ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate

InChI

InChI=1S/C19H14N2O5/c1-3-26-19(24)10-7-8-13-12(9-10)16(22)17-20-15-11(18(23)21(13)17)5-4-6-14(15)25-2/h4-9H,3H2,1-2H3

InChI 键

VWWZWPCRIMWBSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O

规范 SMILES

CCOC(=O)C1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O

同义词

Indolo[2,1-b]quinazoline-8-carboxylic acid, 6,12-dihydro-4-methoxy-6,12-dioxo-, ethyl ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。